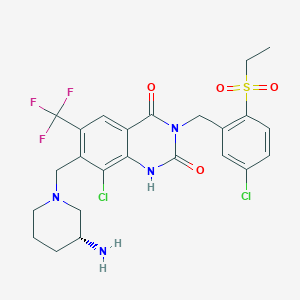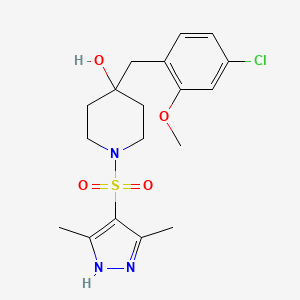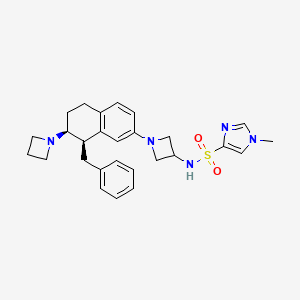![molecular formula C24H31N3O2S B10837120 N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “US9586942, 3*” is a small organic molecule identified as Ligand BDBM294229 . It has been studied for its potential therapeutic applications, particularly in enzyme inhibition . The compound’s structure and activity have been explored in various biochemical assays, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “US9586942, 3*” involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are detailed in patent literature and scientific publications . Typical conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods: Industrial production of compound “US9586942, 3*” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “US9586942, 3*” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Compound “US9586942, 3*” has diverse applications in scientific research:
Chemistry: It is used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological pathways and cellular processes.
Medicine: Research explores its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of compound “US9586942, 3*” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating biochemical pathways. Detailed studies have elucidated the binding affinity and inhibition constants, providing insights into its therapeutic potential .
Similar Compounds:
- US9586942, 5:* Another ligand with similar structural features and enzyme inhibition properties .
US9586942, 13: A small organic molecule with comparable biological activity.
Uniqueness: Compound “US9586942, 3*” stands out due to its specific binding affinity and inhibition profile. Its unique structural features contribute to its distinct biochemical properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H31N3O2S |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C24H31N3O2S/c1-30(28,29)25-20-16-27(17-20)21-10-8-19-9-11-24(26-12-5-13-26)23(22(19)15-21)14-18-6-3-2-4-7-18/h2-4,6-8,10,15,20,23-25H,5,9,11-14,16-17H2,1H3/t23-,24+/m1/s1 |
Clé InChI |
DTCYWONIILSWPE-RPWUZVMVSA-N |
SMILES isomérique |
CS(=O)(=O)NC1CN(C1)C2=CC3=C(CC[C@@H]([C@@H]3CC4=CC=CC=C4)N5CCC5)C=C2 |
SMILES canonique |
CS(=O)(=O)NC1CN(C1)C2=CC3=C(CCC(C3CC4=CC=CC=C4)N5CCC5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
![4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10837040.png)

![((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate](/img/structure/B10837057.png)
![1-[3-[4-[3-Fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837059.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B10837087.png)


![1-(2-(2-amino-5-(2H-tetrazol-5-yl)pyridin-3-yl)benzo[b]thiophen-5-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea](/img/structure/B10837102.png)
![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)